molecular formula C7H10N4 B2929279 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile CAS No. 2106335-49-1

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2929279
CAS No.: 2106335-49-1
M. Wt: 150.185
InChI Key: QNQRAMXOCJFJMM-UHFFFAOYSA-N
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Description

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with ethyl and methyl groups, along with an acetonitrile moiety.

Properties

IUPAC Name

2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRAMXOCJFJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with acetonitrile in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The nitrile group can also participate in interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    5-Methyl-1,2,4-triazole: Differing by the presence of a methyl group.

    5-Ethyl-1,2,4-triazole: Differing by the presence of an ethyl group.

Uniqueness

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of ethyl, methyl, and acetonitrile groups provides distinct properties that can be leveraged in various applications.

Biological Activity

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic organic compound belonging to the triazole class, known for its diverse biological activities. The compound's unique structure, featuring a triazole ring with ethyl and methyl substitutions, positions it as a promising candidate in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents.

  • Molecular Formula : C7_7H10_{10}N4_4
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 2106335-49-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially influencing various biological pathways. The nitrile group may also participate in interactions that modulate the compound's activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives are often used to inhibit fungal cytochrome P450 enzymes, essential for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds within the triazole family can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity against Cancer Cell Lines : A study found that triazole derivatives showed IC50_{50} values in the sub-micromolar range against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937). These findings suggest potential applications in cancer therapy.
CompoundCell LineIC50_{50} (µM)
Triazole AMCF-70.5
Triazole BU9370.3
This compoundCEM-C7TBD

Study on Antifungal Activity

A recent investigation into the antifungal properties of triazole derivatives revealed that this compound exhibited potent activity against Candida albicans and Aspergillus fumigatus. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), demonstrating efficacy comparable to established antifungals like fluconazole.

Cytotoxicity Against Cancer Cells

In another study focused on the cytotoxic effects of triazole derivatives on cancer cells, this compound was tested against several cancer lines including MCF-7 and HeLa. The results indicated significant cytotoxicity with an accompanying induction of apoptosis as evidenced by flow cytometry assays.

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